Furo[3,2-b]pyridin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-b]pyridin-2-ylboronic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Vorbereitungsmethoden
The synthesis of furo[3,2-b]pyridin-2-ylboronic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated furo[3,2-b]pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Analyse Chemischer Reaktionen
Furo[3,2-b]pyridin-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may also exhibit unique biological activities.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
Furo[3,2-b]pyridin-2-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on various cellular processes.
Wirkmechanismus
The mechanism of action of furo[3,2-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets and pathways within cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as serine/threonine kinase AKT1 . This inhibition disrupts key cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:
Pyridine-2-boronic acid: This compound is also used in the synthesis of pharmaceuticals and has similar chemical properties.
Furo[3,2-c]pyridine derivatives: These compounds share a similar structure and have been studied for their antimicrobial and anticancer activities.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H6BNO3 |
---|---|
Molekulargewicht |
162.94 g/mol |
IUPAC-Name |
furo[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI-Schlüssel |
BHNWTKDELHADGO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(O1)C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.